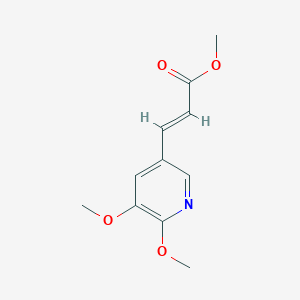

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Description

BenchChem offers high-quality Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNZBEPTBKZVIJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C=CC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(N=CC(=C1)/C=C/C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. While detailed experimental data for this specific molecule remains largely within proprietary databases, this document consolidates available information and provides expert insights into its core properties, plausible synthetic routes, and potential applications. By examining established chemical principles and the biological activities of structurally related analogues, this guide serves as an essential resource for stimulating further investigation and application of this promising chemical entity.

Introduction and Strategic Importance

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS Number: 1171919-91-7) belongs to the class of substituted pyridinyl acrylates. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in a variety of biological interactions. The acrylate moiety, a versatile functional group, opens avenues for polymerization and Michael additions, making it a valuable synthon in organic chemistry. The strategic combination of a dimethoxy-substituted pyridine core with a methyl acrylate functional group suggests a molecule with potential for nuanced biological activity and utility as a building block in the synthesis of more complex molecular architectures. The methoxy groups can modulate the electronic properties of the pyridine ring and influence metabolic stability, making this compound a particularly interesting candidate for structure-activity relationship (SAR) studies in drug development programs.

Physicochemical and Structural Properties

While a comprehensive, publicly available dataset of the physicochemical properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is limited, key identifiers and fundamental properties have been established.

| Property | Value | Source(s) |

| CAS Number | 1171919-91-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Storage | Recommended at -20°C for long-term stability | [2] |

Structural Elucidation:

The chemical structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is defined by a pyridine ring substituted with two methoxy groups at the 5 and 6 positions and a methyl acrylate group at the 3 position.

Caption: Chemical structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Probable Synthetic Methodologies

The synthesis of aryl and heteroaryl acrylates is well-documented in chemical literature. Based on established methods for analogous compounds, two primary synthetic routes are proposed for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate: the Heck reaction and the Wittig reaction.

Heck Reaction Approach

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene[3][4]. For the synthesis of the target molecule, this would involve the coupling of a 3-halo-5,6-dimethoxypyridine with methyl acrylate.

Proposed Reaction Scheme:

Caption: Heck reaction pathway for synthesis.

Experimental Rationale and Protocol Outline:

-

Precursor Synthesis: The synthesis would commence with the preparation of a suitable precursor, such as 3-bromo-5,6-dimethoxypyridine or 3-iodo-5,6-dimethoxypyridine. This can be achieved through standard halogenation protocols for electron-rich pyridine systems.

-

Reaction Setup: In a typical setup, the 3-halo-5,6-dimethoxypyridine and an excess of methyl acrylate would be dissolved in an appropriate solvent like DMF, acetonitrile, or toluene.

-

Catalyst System: A palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), would be introduced along with a phosphine ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine or potassium carbonate)[5][6]. The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.

-

Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120°C until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove the catalyst, and partitioned between an organic solvent and water. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel to yield the desired Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Wittig Reaction Approach

The Wittig reaction is another cornerstone of C-C double bond formation, reacting a phosphorus ylide with an aldehyde or ketone[7][8][9][10]. This approach would involve the reaction of 5,6-dimethoxy-3-pyridinecarboxaldehyde with a phosphorus ylide derived from a methyl haloacetate.

Proposed Reaction Scheme:

Caption: Wittig reaction pathway for synthesis.

Experimental Rationale and Protocol Outline:

-

Precursor Synthesis: The key starting material for this route is 5,6-dimethoxy-3-pyridinecarboxaldehyde. This aldehyde can be prepared from the corresponding hydroxymethylpyridine via oxidation or through formylation of the pyridine ring.

-

Ylide Formation: The Wittig reagent, typically methyl (triphenylphosphoranylidene)acetate, is prepared by reacting triphenylphosphine with methyl bromoacetate to form the corresponding phosphonium salt, followed by deprotonation with a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent such as THF or diethyl ether[5].

-

Reaction with Aldehyde: The freshly prepared ylide solution is then treated with 5,6-dimethoxy-3-pyridinecarboxaldehyde at a low temperature (e.g., -78°C to 0°C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched, typically with water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product, which will contain triphenylphosphine oxide as a byproduct, is then purified by column chromatography to isolate Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. The use of a stabilized ylide generally favors the formation of the (E)-isomer[8].

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is not yet published, the structural motifs present in the molecule suggest several promising avenues for research and development.

Analogs in Medicinal Chemistry

-

Anticancer and Antimicrobial Agents: Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects[1]. The substitution pattern on the pyridine ring can significantly influence this activity.

-

Enzyme Inhibition: The acrylate moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites. This makes it a candidate for screening as an irreversible inhibitor of various enzymes.

-

Herbicidal and Fungicidal Activity: Substituted cyanoacrylates and acrylates containing heterocyclic rings have been extensively studied for their herbicidal and fungicidal properties. The dimethoxypyridine scaffold could impart novel selectivity and potency in this area.

Polymer and Materials Science

The acrylate functional group allows for the use of this molecule as a monomer in polymerization reactions. This could lead to the development of novel polymers with unique optical or electronic properties conferred by the dimethoxypyridine moiety. Such materials could find applications in coatings, films, and specialized optical devices.

Conclusion and Future Outlook

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represents a chemical entity with considerable untapped potential. Its synthesis is achievable through well-established and robust chemical transformations like the Heck and Wittig reactions. The presence of a biologically relevant dimethoxypyridine scaffold coupled with a reactive acrylate group makes it a prime candidate for exploration in drug discovery programs targeting a range of therapeutic areas. Further research into the biological evaluation of this compound and its derivatives is highly encouraged. Moreover, its utility as a monomer in materials science presents an additional exciting avenue for investigation. This technical guide serves as a foundational document to inspire and inform future research endeavors focused on this promising molecule.

References

- Chavan, P. M., & Shaikh, S. S. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), 1-10.

- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

- MDPI. (n.d.). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(5), 2135.

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

- Sadawarte, G. P., Rajput, J. D., Kale, A. D., Phase, R. P., & Jagrut, V. B. (2024). Synthesis, Characterization, and Biological Activities of Substituted Pyridine-Based Azomethine Scaffolds. European Journal of Chemistry, 15, 226-231.

- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(10), 1511–1514.

- Barut, B., Baş, H., & Biyiklioğlu, Z. (2021). Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. Journal of Biomolecular Structure and Dynamics, 40(13), 5849-5858.

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

-

ResearchGate. (n.d.). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]

- PubMed. (2015). Aerobic palladium(II)-catalyzed dehydrogenative heck reaction in the synthesis of pyrenyl fluorophores. a photophysical study of β-pyrenyl acrylates in solution and in the solid state. The Journal of Organic Chemistry, 80(6), 3124-3134.

- Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The expanding role of pyridine and dihydropyridine scaffolds in drug design. Drug Design, Development and Therapy, 15, 4289–4338.

Sources

- 1. aceschem.com [aceschem.com]

- 2. researchgate.net [researchgate.net]

- 3. Heck Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical properties, outlines a proposed, robust synthesis protocol based on established palladium-catalyzed cross-coupling reactions, and discusses potential avenues for its application in research and drug development. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the synthesis and potential utility of this molecule.

Introduction and Molecular Structure

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a substituted pyridinyl acrylate. The core structure consists of a pyridine ring, which is a common motif in pharmacologically active compounds, substituted with two methoxy groups and an acrylate moiety. The presence of the electron-rich dimethoxypyridine ring coupled with the Michael acceptor capabilities of the acrylate group suggests a potential for diverse chemical reactivity and biological activity.

The chemical structure is confirmed by its IUPAC name and can be represented by the SMILES string: COC(=O)\C=C\c1cnc(OC)c(OC)c1[1].

Chemical Structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate:

Caption: 2D structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Physicochemical and Safety Data

A summary of the known physicochemical properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is provided below. It is important to note that while basic molecular information is available, detailed experimental data such as melting point and spectroscopic characteristics are not widely published.

| Property | Value | Source |

| Molecular Formula | C11H13NO4 | [2] |

| Molecular Weight | 223.23 g/mol | [2] |

| CAS Number | 1171919-91-7 | [2] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage Temperature | -20°C | [2] |

Safety Information:

-

Storage Class: 11 - Combustible Solids[1]

-

WGK: WGK 3 (highly hazardous to water)[1]

-

Flash Point: Not applicable[1]

Researchers should handle this compound in accordance with standard laboratory safety procedures for combustible solids and substances with potential aquatic toxicity.

Proposed Synthesis Protocol: Heck Cross-Coupling Reaction

Rationale for the Proposed Heck Reaction

The Heck reaction is selected for its high functional group tolerance, stereoselectivity (typically favoring the trans or E-alkene), and well-established mechanisms.[3][5] The starting materials, a halogenated 5,6-dimethoxypyridine (e.g., 3-bromo-5,6-dimethoxypyridine) and methyl acrylate, are either commercially available or can be synthesized through standard procedures. The palladium catalyst, often in the form of Pd(OAc)2 with a phosphine ligand, is a reliable system for this type of transformation.

Detailed Step-by-Step Methodology

This protocol is a proposed method and should be optimized for scale and purity requirements.

Materials:

-

3-Bromo-5,6-dimethoxypyridine

-

Methyl acrylate

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Triethylamine (Et3N) or another suitable base (e.g., K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5,6-dimethoxypyridine (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and triphenylphosphine (0.04-0.10 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture until all solids are dissolved. Add methyl acrylate (1.2-1.5 eq) and triethylamine (2.0-3.0 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Visualized Synthesis Workflow

Caption: Proposed Heck reaction workflow for synthesis.

Potential Applications and Future Outlook

While specific biological activities of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate have not been reported, the structural motifs present in the molecule suggest several promising areas for investigation.

-

Drug Discovery and Medicinal Chemistry: Pyridine and its derivatives are prevalent in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key interactions with biological targets. Acrylate moieties are known Michael acceptors and can form covalent bonds with nucleophilic residues (such as cysteine) in proteins, a mechanism utilized in some targeted therapies. The combination of these two functionalities in a single molecule makes it a candidate for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation. The dimethoxy substitutions can also influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability.

-

Materials Science: Acrylate derivatives are fundamental monomers in polymer chemistry.[6] Functionalized acrylates can be polymerized or copolymerized to create materials with tailored properties. For example, pyridine-containing polymers have applications as hydrogels, coatings, and materials with specific metal-coordinating properties.[7] The subject compound could be explored as a monomer for creating novel polymers with unique optical or electronic properties.

-

Agrochemical Research: Similar structures containing a pyridine ring and an acrylate group, such as some strobilurin fungicides, have demonstrated potent biological activity in agricultural applications.[8] This suggests that Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate could be investigated for potential herbicidal, insecticidal, or fungicidal properties.

Future research should focus on the efficient synthesis and purification of this compound, followed by comprehensive characterization of its physicochemical properties. Subsequent screening in a variety of biological assays would be a logical next step to uncover its potential as a lead compound in drug discovery or as a functional monomer in materials science.

Conclusion

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represents a molecule with significant, yet underexplored, potential. This guide provides a foundational understanding of its structure and a practical, proposed pathway for its synthesis via the Heck reaction. By presenting a clear rationale and a detailed experimental outline, we aim to empower researchers to further investigate this compound and unlock its potential applications in diverse scientific fields. The synthesis of this and similar heterocyclic acrylates will undoubtedly contribute to the expanding toolbox of medicinal chemists and material scientists.

References

- Chen, J., et al. (2018). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 23(10), 2469.

-

ResearchGate. (2015). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (2004). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Retrieved from [Link]

-

MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US8524723B2 - Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate.

-

PubMed. (2013). Poly(meth)acrylate-based coatings. Retrieved from [Link]

-

NIH. (2021). Methacryloyl-GlcNAc Derivatives Copolymerized with Dimethacrylamide as a Novel Antibacterial and Biocompatible Coating. Retrieved from [Link]

-

NIH. (2012). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. Retrieved from [Link]

-

Fraunhofer-Publica. (n.d.). Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels. Retrieved from [Link]

-

YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

ResearchGate. (2017). Figure S4. 1 H NMR spectrum of methyl.... Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and Biological Activity of Photopolymerizable Derivatives of Glyphosate. Retrieved from [Link]

-

NIH. (2021). Synthesis and Biological Activity of Acrylate Copolymers Containing 3-Oxo-N-allyl-1,2-benzisothiazole-3(2H)-carboxamide Monomer as a Marine Antifouling Coating. Retrieved from [Link]

-

MDPI. (2021). 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and Biological Activity of Acrylate Copolymers Containing 3-Oxo-N-allyl-1,2-benzisothiazole-3(2 H)-carboxamide Monomer as a Marine Antifouling Coating. Retrieved from [Link]

-

MDPI. (2025). 5,7-Diiodoquinolin-8-yl (E)-3-(3,4-dihydroxyphenyl)acrylate. Retrieved from [Link]

Sources

- 1. Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. Heck Reaction [organic-chemistry.org]

- 4. Heck Reaction—State of the Art [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis of pyridine acrylates and acrylamides and their corresponding pyridinium ions as versatile cross-linkers for tunable hydrogels [publica.fraunhofer.de]

- 8. sciepub.com [sciepub.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Foreword: The Imperative of Mechanistic Insight in Drug Discovery

In the landscape of modern drug discovery and development, the identification of a novel bioactive compound is merely the initial step of a long and intricate journey. True progress lies in the deep and thorough understanding of its mechanism of action (MoA). A clear MoA is the bedrock upon which a successful therapeutic candidate is built, informing everything from lead optimization and preclinical safety assessments to the design of robust clinical trials. This guide is intended for researchers, scientists, and drug development professionals who are tasked with unraveling the complex biological interactions of novel chemical entities. We will use Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (MDPA) as a case study to illustrate a logical, evidence-based approach to MoA elucidation. This document is not a rigid protocol but rather a strategic framework, designed to be adapted and tailored to the specific properties of the compound under investigation.

Introduction to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (MDPA): A Compound of Bimodal Potential

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a small molecule characterized by two key structural features: a dimethoxypyridine ring and a methyl acrylate moiety. The pyridine scaffold is a well-established pharmacophore found in a plethora of FDA-approved drugs, contributing to a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2][3][4] The electronic properties and hydrogen bonding capacity of the pyridine nitrogen, along with the influence of its substituents, are crucial for target recognition and binding. The dimethoxy groups on the pyridine ring can further modulate the compound's solubility, metabolic stability, and interaction with specific biological targets.[5][6]

The methyl acrylate portion of the molecule introduces a reactive electrophilic center. Acrylates are known Michael acceptors, capable of undergoing covalent bond formation with nucleophilic residues in proteins, such as the thiol group of cysteine.[7] This reactivity can be a double-edged sword, potentially leading to off-target toxicity, but it also opens the door for the rational design of targeted covalent inhibitors, a class of drugs known for their high potency and prolonged duration of action.

Given this bimodal structure, we hypothesize that MDPA may function as a targeted covalent inhibitor . In this model, the dimethoxypyridine moiety would be responsible for the initial, non-covalent recognition and binding to a specific protein target, thereby positioning the acrylate group for a subsequent, irreversible covalent reaction with a nearby nucleophilic amino acid residue.

A Phased, Multi-pronged Strategy for MoA Elucidation

The journey to confirming a hypothesized MoA is a systematic process of elimination and evidence accumulation. The following sections outline a comprehensive experimental strategy to investigate the potential targeted covalent inhibitory action of MDPA.

Phase I: Unveiling the Phenotypic Footprint

Before delving into specific molecular targets, it is essential to understand the broad biological impact of MDPA. This initial phase involves phenotypic screening to identify the compound's primary cellular or physiological effects.

Experimental Protocol: Broad-Based Phenotypic Screening

-

Cell Viability Assays:

-

Utilize a diverse panel of human cancer cell lines (e.g., representing different tissue origins like breast, lung, colon, and hematological malignancies) to assess the antiproliferative activity of MDPA.

-

Employ a standard colorimetric assay, such as the MTT or resazurin-based assays, to determine the half-maximal inhibitory concentration (IC50) after a 72-hour incubation period.

-

Simultaneously, test the compound against a non-cancerous cell line (e.g., human dermal fibroblasts) to assess for general cytotoxicity and to calculate a preliminary therapeutic index.

-

-

Antimicrobial Assays:

-

Screen MDPA against a panel of clinically relevant bacterial and fungal pathogens, including both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and yeast (e.g., Candida albicans).

-

Determine the minimum inhibitory concentration (MIC) using broth microdilution methods according to CLSI guidelines.

-

-

Anti-inflammatory Assays:

-

Use a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Measure the effect of MDPA on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

The results of this phase will guide the direction of subsequent, more focused investigations. For the remainder of this guide, we will proceed with the hypothetical scenario that MDPA exhibits potent and selective anticancer activity.

Phase II: The Hunt for the Molecular Target

Assuming MDPA demonstrates significant antiproliferative effects, the next critical step is to identify its direct molecular target(s). Given the hypothesized covalent mechanism, chemical proteomics approaches are particularly well-suited for this task.

Experimental Protocol: Target Identification via Activity-Based Protein Profiling (ABPP)

-

Synthesis of an Alkyne-Tagged MDPA Probe:

-

Synthesize a derivative of MDPA that incorporates a terminal alkyne tag. This tag should be placed on a part of the molecule that is not expected to be critical for target binding, for instance, by replacing one of the methoxy groups with a propargyloxy group. The alkyne tag will enable subsequent visualization and enrichment of target proteins via click chemistry.

-

-

Cell Lysate Labeling:

-

Treat lysates from the most sensitive cancer cell line with the alkyne-tagged MDPA probe for a defined period.

-

Include a competition experiment where the lysate is pre-incubated with an excess of the untagged, parent MDPA before adding the probe. A reduction in labeling in the competition sample indicates specific binding.

-

-

Click Chemistry and Visualization:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as a fluorescent dye (e.g., rhodamine-azide) or biotin-azide, to the alkyne-tagged probe that is now covalently bound to its target protein(s).

-

Visualize the labeled proteins by in-gel fluorescence scanning. Specific targets should appear as fluorescent bands that are diminished in the competition lane.

-

-

Enrichment and Identification by Mass Spectrometry:

-

For the biotin-tagged samples, enrich the labeled proteins using streptavidin-coated beads.

-

Elute the captured proteins, digest them into peptides (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The output of this experiment will be a list of candidate protein targets that are covalently modified by MDPA in a competitive manner.

Diagram of the Targeted Covalent Inhibition Hypothesis

Caption: Hypothesized two-step mechanism of MDPA action.

Phase III: Validating the Target and Characterizing the Interaction

The identification of candidate targets is a significant milestone, but it must be followed by rigorous validation to establish a causal link between target engagement and the observed phenotype.

Experimental Protocol: Target Validation and Biochemical Characterization

-

Genetic Target Validation:

-

Use siRNA or CRISPR/Cas9 to knock down the expression of the top candidate target protein in the sensitive cancer cell line.

-

If the knockdown cells become resistant to MDPA treatment, it strongly suggests that this protein is the relevant target.

-

-

Development of a Non-Reactive Control Compound:

-

Synthesize an analog of MDPA where the reactive acrylate double bond is reduced to a single bond (i.e., methyl 3-(5,6-dimethoxypyridin-3-yl)propanoate).

-

This non-reactive analog should be tested in the cell viability assay. A significant loss of potency compared to MDPA would support a covalent mechanism of action.

-

-

In Vitro Enzyme/Binding Assays:

-

If the target is an enzyme, express and purify the protein.

-

Perform an enzyme inhibition assay to determine the IC50 of MDPA against the purified target. A time-dependent inhibition profile would be consistent with covalent modification.

-

Use biophysical techniques like Surface Plasmon Resonance (SPR) to measure the binding kinetics of both MDPA and its non-reactive analog to the target protein.

-

-

Mapping the Covalent Modification Site:

-

Incubate the purified target protein with MDPA.

-

Digest the protein and analyze the resulting peptides by LC-MS/MS.

-

Identify the peptide that has been modified by MDPA and pinpoint the exact amino acid residue (e.g., cysteine) that has formed the covalent bond.

-

Diagram of the Experimental Workflow for MoA Elucidation

Caption: A streamlined workflow for MDPA's MoA determination.

Data Presentation and Interpretation

Throughout the MoA elucidation process, it is crucial to present quantitative data in a clear and comparative manner.

Table 1: Summary of Proposed Experiments and Expected Outcomes

| Phase | Experiment | Key Metric(s) | Expected Outcome for a Targeted Covalent Inhibitor |

| I | Phenotypic Screening | IC50 / MIC | Potent and selective activity in a specific disease model (e.g., a subset of cancer cell lines). |

| II | Activity-Based Protein Profiling | Competitive Protein Labeling | Identification of one or more specific proteins that are covalently labeled by an MDPA probe. |

| III | siRNA/CRISPR Knockdown | Fold-shift in MDPA IC50 | Knockdown of the target protein confers resistance to MDPA. |

| III | Non-reactive Analog Testing | IC50 | The non-reactive analog is significantly less potent than MDPA. |

| III | Enzyme Inhibition Assay | Time-dependent IC50 | Inhibition of the target enzyme increases with pre-incubation time. |

| III | Mass Spectrometry Site Mapping | Mass shift of a specific peptide | Identification of a specific cysteine (or other nucleophilic) residue covalently modified by MDPA. |

Conclusion: From Hypothesis to Confirmed Mechanism

The framework presented in this guide provides a robust and logical pathway for elucidating the mechanism of action of a novel compound like Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. By systematically progressing from broad phenotypic observations to precise molecular interactions, researchers can build a compelling, evidence-based narrative of how a compound exerts its biological effects. This deep mechanistic understanding is not an academic exercise; it is a fundamental prerequisite for the successful translation of a promising molecule from the laboratory to the clinic. The insights gained will de-risk the development process, enable the discovery of pharmacodynamic biomarkers, and ultimately increase the probability of delivering a safe and effective new medicine to patients in need.

References

-

Fujisawa, S., & Atsumi, T. (2000). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. NIH. [Link]

-

ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences Review and Research, 69(2), 186-192. [Link]

-

ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. ResearchGate. [Link]

-

Exploring 2,6-Dimethoxypyridine: Properties, Applications, and Supplier Insights. (n.d.). LinkedIn. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. chemimpex.com [chemimpex.com]

- 6. innospk.com [innospk.com]

- 7. Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" CAS 1171919-91-7

An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS 1171919-91-7)

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a specialized organic compound featuring a highly functionalized pyridine core linked to a methyl acrylate moiety.[1][2] Its structure combines the electron-rich, hydrogen-bond accepting characteristics of a dimethoxypyridine ring with the reactive alkene and ester functionalities of the acrylate group. These features make it a valuable intermediate and building block in the synthesis of more complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a robust proposed synthetic route based on established chemical principles, and predicted analytical characterization methods for quality control.

Section 1: Proposed Synthesis and Mechanistic Rationale

Step 1: Synthesis of the Key Intermediate (3-Iodo-5,6-dimethoxypyridine)

The foundational step is the introduction of a halogen at the 3-position of the pyridine ring, which is essential for the subsequent palladium-catalyzed cross-coupling reaction. A direct C-H iodination is the preferred method due to its efficiency and the high reactivity of the electron-rich dimethoxypyridine system.

Causality and Experimental Choice: The two methoxy groups at the 5- and 6-positions are electron-donating, which strongly activates the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the C3 position. Direct C-H iodination using molecular iodine activated by a silver salt is a modern, effective method for such transformations on electron-rich heterocycles.[5][6] Silver salts, such as silver acetate (AgOAc), act as halogen acceptors, generating a more potent electrophilic iodine species (e.g., a hypoiodite) in situ, enabling the reaction to proceed under mild conditions.[5]

Experimental Protocol: C-H Iodination

-

To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dimethoxypyridine (1.0 eq).

-

Add acetonitrile (MeCN) as the solvent to achieve a concentration of approximately 0.2 M.

-

Add silver acetate (AgOAc, 1.3 eq) and molecular iodine (I₂, 1.3 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove silver salts.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (to quench excess iodine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure 3-iodo-5,6-dimethoxypyridine.

Caption: Workflow for the synthesis of the key iodinated intermediate.

Step 2: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling

With the halogenated pyridine in hand, the final step involves forming the carbon-carbon bond between the pyridine ring and the acrylate moiety. The Mizoroki-Heck reaction is the premier method for this transformation, offering high efficiency and excellent stereochemical control.[7]

Causality and Experimental Choice: The Heck reaction utilizes a palladium catalyst to couple an aryl halide with an alkene.[7] A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), is the active catalyst. The reaction requires a base, such as triethylamine (Et₃N), to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst. The use of a phosphine or phosphite ligand can stabilize the palladium catalyst and improve yields, with triphenylphosphine (PPh₃) or trimethylphosphite (P(OMe)₃) being common choices for heteroaryl couplings.[2] This reaction almost exclusively produces the thermodynamically more stable trans (E)-alkene isomer, which is a critical advantage for synthetic applications.[3]

Experimental Protocol: Mizoroki-Heck Reaction

-

To an oven-dried flask, add 3-iodo-5,6-dimethoxypyridine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable ligand such as trimethylphosphite (P(OMe)₃, 0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous dimethylformamide (DMF) as the solvent, followed by methyl acrylate (1.2 eq) and triethylamine (Et₃N, 2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash several times with water and then with brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Section 2: Physicochemical Properties and Predicted Analytical Profile

Accurate characterization is crucial for verifying the identity and purity of the synthesized compound. While specific experimental data is not published, a reliable analytical profile can be predicted based on the molecule's structure.

Table 1: Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 1171919-91-7 | [1][3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][3] |

| Molecular Weight | 223.23 g/mol | [1][3] |

| Appearance | Solid (Predicted) | [5] |

| SMILES String | COC(=O)\C=C\c1cnc(OC)c(OC)c1 | [5] |

| InChI Key | OTNZBEPTBKZVIJ-SNAWJCMRSA-N | [5] |

| Storage Temp. | -20°C | [3] |

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9-8.1 (d, J ≈ 2 Hz, 1H): Pyridine proton at C2.

-

δ 7.6-7.7 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the pyridine ring. The large coupling constant is characteristic of a trans configuration.

-

δ 7.3-7.4 (d, J ≈ 2 Hz, 1H): Pyridine proton at C4.

-

δ 6.4-6.5 (d, J ≈ 16 Hz, 1H): Vinylic proton alpha to the carbonyl group.

-

δ 4.0 (s, 3H): Methoxy group protons (one of the two).

-

δ 3.9 (s, 3H): Methoxy group protons (the other one).

-

δ 3.8 (s, 3H): Methyl ester protons.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~167: Ester carbonyl carbon.

-

δ ~150-160: Pyridine carbons attached to oxygen (C5, C6).

-

δ ~140-145: Pyridine C2 and vinylic Cβ.

-

δ ~115-125: Pyridine C3, C4 and vinylic Cα.

-

δ ~55: Methoxy carbons.

-

δ ~52: Methyl ester carbon.

-

-

Mass Spectrometry (ESI+):

-

Expected m/z: 224.0866 ([M+H]⁺), 246.0686 ([M+Na]⁺).

-

-

FT-IR (KBr Pellet, cm⁻¹):

-

~3050-3100: Aromatic/Vinylic C-H stretch.

-

~2950: Aliphatic C-H stretch.

-

~1720: Strong C=O stretch (ester).

-

~1635: C=C stretch (alkene).

-

~1580, 1480: C=C and C=N stretches (pyridine ring).

-

~1250, 1050: Strong C-O stretches (methoxy and ester).

-

Section 3: Applications in Research and Development

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is primarily intended for use as a chemical intermediate in discovery research.[3] Its bifunctional nature allows for a wide range of subsequent chemical modifications.

-

Drug Discovery and Medicinal Chemistry: The substituted pyridine motif is a cornerstone in modern pharmacology, present in numerous approved drugs. The acrylate moiety can act as a Michael acceptor or be further transformed (e.g., reduction, dihydroxylation, cyclization), making this compound an attractive starting point for generating libraries of novel small molecules for biological screening. Structures containing acrylate moieties are found in various therapeutic agents, including some anti-cancer compounds.

-

Agrochemicals: The acrylate substructure is famously a key component of strobilurin fungicides. While this specific compound is not a strobilurin, its structural elements suggest potential utility in the synthesis of novel pesticides and herbicides.

-

Materials Science: As a functionalized acrylate monomer, this compound could potentially be used in the synthesis of specialty polymers with unique optical or electronic properties imparted by the dimethoxypyridine group.

Conclusion

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represents a well-defined chemical tool for advanced organic synthesis. This guide provides a robust and logical framework for its preparation via a C-H iodination followed by a Mizoroki-Heck coupling, complete with mechanistic justifications for the chosen methodologies. The predicted analytical data serves as a benchmark for quality control. Researchers in drug discovery and materials science can leverage this versatile building block to construct novel and complex molecular targets.

References

-

001CHEMICAL. CAS No. 1171919-91-7, Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. Available from: [Link]

-

Kwok, T. J., & Virgilio, J. A. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development, 9(5), 605-608. Available from: [Link]

-

G-protein coupled receptor 35. Selective C–H Iodination of (Hetero)arenes. (2021). Organic Letters, 23(13), 5154–5158. Available from: [Link]

-

National Center for Biotechnology Information. Selective C–H Iodination of (Hetero)arenes. (2021). PMC. Available from: [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available from: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available from: [Link]

-

Riera, C., et al. (2015). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Inorganica Chimica Acta, 431, 133-138. Available from: [Link]

Sources

The Strategic Integration of Pyridinyl Scaffolds in the Design of Novel Protein Degraders: An In-Depth Technical Guide

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the strategic use of pyridinyl and related nitrogen-containing heterocyclic scaffolds in the development of molecules for targeted protein degradation (TPD). While the specific compound "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" lacks documented application in TPD, the underlying pyridinyl core is of significant interest. This document will explore the rationale, design principles, and experimental validation of incorporating such moieties into proteolysis-targeting chimeras (PROTACs) and molecular glues.

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1][2] Unlike conventional small molecules that block a protein's active site, TPD agents eliminate the entire target protein by hijacking the cell's natural disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] This approach is particularly promising for addressing proteins previously deemed "undruggable," such as scaffolding proteins and transcription factors that lack well-defined enzymatic pockets.[2]

Two principal classes of TPD agents dominate the landscape:

-

PROteolysis TArgeting Chimeras (PROTACs): These are heterobifunctional molecules comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1][3] PROTACs function catalytically, with a single molecule capable of inducing the degradation of multiple target protein copies.[2]

-

Molecular Glues: These are smaller, monovalent compounds that induce or stabilize a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's ubiquitination and degradation.[2][4][5]

The success of these modalities is critically dependent on their physicochemical properties and their ability to promote the formation of a stable ternary complex between the target protein, the degrader, and the E3 ligase.[6] The chemical nature of the scaffolds used in their design is therefore of paramount importance.

The Pivotal Role of the Pyridinyl Moiety in Degrader Design

While a multitude of chemical structures are employed in TPD, the pyridine ring and its derivatives have garnered significant attention, particularly in the context of PROTAC design. The inclusion of such nitrogen-containing heterocycles can profoundly influence the key attributes of a degrader molecule.

Enhancing Physicochemical Properties

A significant challenge in PROTAC development is navigating the so-called "rule of five" defiance, where the high molecular weight and lipophilicity required for bifunctionality can lead to poor solubility and cell permeability. The introduction of basic nitrogen-containing groups, such as a pyridinyl or piperazinyl moiety, into the linker is an established empirical strategy to improve aqueous solubility.[3][6] This enhancement is attributed to the ability of the nitrogen atom to act as a hydrogen bond acceptor and to be protonated at physiological pH, thereby increasing the polarity of the molecule.

Linker Rigidity and Conformational Control

The linker in a PROTAC is not merely a passive spacer; its length, composition, and conformational flexibility are critical determinants of ternary complex stability and subsequent degradation efficiency.[3] Highly flexible linkers, such as long polyethylene glycol (PEG) chains, can incur a significant entropic penalty upon formation of the ternary complex. In contrast, incorporating rigid heterocyclic scaffolds like pyridine or piperidine can conformationally restrain the linker.[3] This pre-organization can reduce the entropic cost of binding, leading to more stable and productive ternary complexes.

Design and Synthesis Strategies for Pyridine-Containing Degraders

The modular nature of PROTACs lends itself to a systematic and rational design process. The incorporation of a pyridinyl scaffold can be approached through established synthetic methodologies.

Conceptual Design Workflow

The process begins with the selection of a suitable warhead for the protein of interest (POI) and an E3 ligase ligand (e.g., for Cereblon or VHL). The key is to identify solvent-exposed vectors on each ligand where the linker can be attached without disrupting binding. The linker design then focuses on bridging these two points with a structure that imparts the desired physicochemical properties and conformational rigidity.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The rational incorporation of pyridinyl and other nitrogen-containing heterocyclic scaffolds is a powerful strategy in the medicinal chemist's toolkit for developing next-generation protein degraders. These moieties offer a valuable means to tune physicochemical properties, enhance solubility, and impose beneficial conformational constraints on PROTAC linkers. By overcoming challenges of the "undruggable" proteome, TPD represents a transformative approach in drug discovery. [1]The continued exploration of novel chemical architectures, including diverse heterocyclic systems, will undoubtedly fuel the discovery of potent and selective degraders for a wide range of human diseases.

References

- Novel Mechanisms of Molecular Glue-Induced Protein Degradation.

- Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development.PubMed.

- Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential.PubMed.

- How molecular glues are connecting targeted protein degrad

- Targeted Protein Degradation with PROTACs and Molecular Glues.Blog.

- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Source.

- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad

- Assays and technologies for developing proteolysis targeting chimera degraders.PMC.

- Targeted Protein Degradation: Design Consider

Sources

- 1. Sigma-Aldrich Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | CAS:1171919-91-7 | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. CAS 1171919-91-7 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | CymitQuimica [cymitquimica.com]

- 5. Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | CymitQuimica [cymitquimica.com]

- 6. labsolu.ca [labsolu.ca]

Technical Guide: Evaluating Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate as a Novel Linker Scaffold for Proteolysis-Targeting Chimeras (PROTACs)

Abstract

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule's architecture is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[2] While significant focus has been placed on the discovery of novel POI and E3 ligands, the linker is now universally recognized as a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity.[3][4] This guide presents a comprehensive framework for the evaluation of "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" as a novel, semi-rigid linker scaffold. As this specific molecule has not been previously documented in PROTAC literature, this document serves as a roadmap for its rational design, synthesis, incorporation into a model PROTAC system, and rigorous biophysical and cellular validation. We provide field-proven experimental protocols and data interpretation strategies intended to guide researchers and drug development professionals in the assessment of new linker chemotypes.

Part 1: The PROTAC Modality and the Imperative of Rational Linker Design

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the formation of a productive ternary complex (POI-PROTAC-E3).[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface, marking it for degradation by the 26S proteasome.[6] Unlike traditional inhibitors that require high occupancy of a target's active site, PROTACs act catalytically, enabling potent and sustained protein knockdown at low concentrations.[7]

The linker is not a passive spacer; it is a master orchestrator of the ternary complex.[3] Its length, rigidity, and chemical composition dictate the relative orientation of the two proteins, which is paramount for effective ubiquitination.[6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding modes.[6] The field is thus moving away from a trial-and-error approach with simple alkyl and PEG chains towards the rational design of more sophisticated linkers that can impart favorable conformational constraints and physicochemical properties.[2][3]

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Part 2: Analysis of the Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate Scaffold

The proposed linker scaffold possesses distinct chemical features that warrant careful consideration for its role in a PROTAC.

2.1 Structural Deconstruction

-

Core Structure: Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

-

Molecular Formula: C₁₁H₁₃NO₄[9]

-

Molecular Weight: 223.23 g/mol [9]

Caption: Key structural features of the proposed PROTAC linker scaffold.

2.2 Predicted Physicochemical Properties and Implications

| Property | Feature | Potential Advantage | Potential Liability |

| Rigidity | Acrylate double bond, Pyridine ring | Pre-organizes the PROTAC into a favorable conformation, potentially reducing the entropic penalty of ternary complex formation.[5] | Lack of flexibility may make it difficult to achieve a productive ternary complex geometry for certain POI/E3 pairs.[5] |

| Solubility | Dimethoxy Pyridine Core | The polar pyridine nitrogen and ether groups may enhance aqueous solubility compared to purely aliphatic linkers.[3] | Overall molecule is still largely hydrophobic; may require further optimization. |

| Reactivity | α,β-Unsaturated Acrylate | Provides a convenient handle for synthesis via Heck or Wittig-type reactions. | The acrylate moiety is a Michael acceptor, which could lead to off-target covalent modification of cellular nucleophiles (e.g., cysteine residues in proteins), potentially causing toxicity. |

| Metabolism | Methyl Ester | The ester can be readily hydrolyzed by cellular esterases, which could be a metabolic liability or potentially exploited for prodrug strategies. | The pyridine ring may be subject to oxidation by cytochrome P450 enzymes. |

| Conjugation | Methyl Ester, Pyridine Ring | The ester can be hydrolyzed to a carboxylic acid for standard amide coupling. The pyridine ring requires pre-functionalization (e.g., with a halide) for cross-coupling reactions. | Requires a multi-step synthesis to create a bifunctional version of the linker ready for orthogonal conjugation. |

Part 3: Proposed Synthetic and PROTAC Assembly Strategy

To be used as a PROTAC linker, the core scaffold must be functionalized with two orthogonal handles for sequential conjugation to the POI and E3 ligase ligands. We propose a synthetic strategy to create a bifunctional linker derivative, 3 , and its subsequent incorporation into a model PROTAC, 5 , targeting the exemplary protein BRD4 for degradation via the CRBN E3 ligase.

Caption: Proposed workflow for synthesis of a bifunctional linker and its assembly into a model PROTAC.

Protocol 3.1: Synthesis of Bifunctional Linker (3)

-

Step A: Heck Reaction. To a solution of 5-bromo-2,3-dimethoxypyridine (1 ) in acetonitrile, add methyl acrylate (1.5 eq.), Palladium(II) acetate (0.05 eq.), Tri(o-tolyl)phosphine (0.1 eq.), and triethylamine (2.0 eq.).

-

Heat the reaction mixture at 80°C under a nitrogen atmosphere for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure.

-

Purify the crude product (2 ) by column chromatography (silica gel, hexanes/ethyl acetate gradient).

-

Step B: Ester Hydrolysis. Dissolve intermediate 2 in a 3:1 mixture of THF and water. Add lithium hydroxide (3.0 eq.) and stir at room temperature for 2-4 hours.

-

Monitor reaction progress by LC-MS. Upon completion, acidify the mixture to pH ~4 with 1M HCl.

-

Extract the product with ethyl acetate (3x). Combine organic layers, dry over Na₂SO₄, and concentrate to yield the final bifunctional linker 3 .

Protocol 3.2: Assembly of Model PROTAC (5)

-

Step C: Amide Coupling. To a solution of linker 3 in DMF, add pomalidomide equipped with a primary amine linker (1.0 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

-

Stir at room temperature for 4-6 hours. Monitor by LC-MS.

-

Upon formation of the conjugate 4 , use the crude reaction mixture directly in the next step or purify by preparative HPLC.

-

Step D: Suzuki Coupling. To the solution containing 4 , add a boronic acid or ester derivative of the BRD4 ligand JQ1 (1.1 eq.), Pd(dppf)Cl₂ (0.1 eq.), and an aqueous solution of K₂CO₃ (3.0 eq.).

-

Degas the mixture with nitrogen for 15 minutes, then heat to 90°C for 6-12 hours.

-

Monitor by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purify the final PROTAC molecule 5 by preparative HPLC to yield the final product for biological evaluation.

Part 4: A Rigorous Framework for Biophysical and Cellular Validation

A systematic, multi-step validation process is essential to determine the efficacy of the novel PROTAC.[10][11] This workflow interrogates each critical step of the PROTAC mechanism of action.

Caption: A comprehensive workflow for the validation of a novel PROTAC candidate.

Protocol 4.1: Step 1 - Ternary Complex Formation (NanoBRET™ Assay) [12]

This assay measures the proximity of the POI and E3 ligase in live cells.

-

Cell Preparation: Co-transfect HEK293T cells with two plasmids: one expressing the POI (BRD4) fused to NanoLuc® luciferase and another expressing the E3 ligase component (CRBN) fused to HaloTag®.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate to fluorescently label the E3 ligase.

-

Treatment: Add the novel PROTAC (5 ) in a dose-response manner (e.g., 1 nM to 10 µM) to the wells. Include a DMSO vehicle control.

-

Detection: Add the NanoLuc® substrate (furimazine) and immediately measure both the donor (460 nm) and acceptor (618 nm) emission signals using a plate reader.

-

Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the ratio indicates PROTAC-induced ternary complex formation. The characteristic "hook effect" may be observed at high concentrations where binary complexes are favored.[12]

Protocol 4.2: Step 3 - Cellular Target Degradation (Western Blot) [13]

This is the cornerstone assay to directly measure the reduction in POI levels.

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., MOLM-13, which is sensitive to BRD4 degradation) in 6-well plates.

-

Treat cells with the PROTAC (5 ) at various concentrations (e.g., 1 nM to 1 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific for the POI (anti-BRD4) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).[13]

-

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.[13] Quantify band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal. Calculate degradation percentage relative to the DMSO control. From the dose-response curve, determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]

Protocol 4.3: Step 4 - Mechanism of Action (MoA) Controls [14]

These experiments are crucial to prove the degradation is specific and occurs via the intended pathway. Run these in parallel with the Western Blot experiment.

-

Proteasome Dependence: Co-treat cells with an effective concentration of PROTAC (5 ) and a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM carfilzomib). A rescue of BRD4 degradation compared to PROTAC-only treatment confirms proteasome-dependent degradation.

-

CRBN Dependence: Co-treat cells with PROTAC (5 ) and an excess of a free CRBN ligand (e.g., 10 µM pomalidomide). Competition for CRBN binding should prevent ternary complex formation and rescue BRD4 from degradation.

-

Target Engagement Control: Co-treat cells with PROTAC (5 ) and an excess of a free POI ligand (e.g., 10 µM JQ1). This will prevent the PROTAC from binding BRD4 and should rescue the protein from degradation.

Part 5: Data Interpretation and Forward Strategy

The collective data from the validation workflow will determine the viability of the "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" scaffold.

| Scenario | Ternary Complex Formation | Target Degradation | Interpretation & Next Steps |

| 1. Success | Strong, dose-dependent signal (low nM BRET EC₅₀) | Potent degradation (low nM DC₅₀) with high Dₘₐₓ (>90%) | Success. The linker is effective. Proceed to pharmacokinetic and in vivo efficacy studies. |

| 2. Binding, No Degradation | Strong BRET signal | Weak or no degradation | The ternary complex forms but is non-productive. The linker geometry is suboptimal for ubiquitination. Next Steps: Synthesize analogs with different lengths or attachment points to alter the POI-E3 orientation. |

| 3. Weak Binding, Weak Degradation | Weak BRET signal (µM EC₅₀) | Weak degradation (µM DC₅₀) | The linker does not effectively promote a stable ternary complex. Next Steps: Major redesign of the linker is needed. Consider more flexible or longer alternatives. |

| 4. No Binding, No Degradation | No BRET signal | No degradation | The PROTAC is unable to induce proximity. Next Steps: Confirm binary target engagement of both ligands. If confirmed, the linker is fundamentally incompatible with this POI/E3 pair. Abandon this linker scaffold for this system. |

| 5. High Toxicity | N/A | Degradation observed, but with high cell death | The PROTAC may have off-target effects, possibly due to the reactive acrylate moiety. Next Steps: Synthesize an analog where the acrylate double bond is reduced to a single bond and re-evaluate. |

Conclusion

This guide has outlined a comprehensive, scientifically rigorous approach to evaluate the novel "Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" chemical entity as a PROTAC linker. By systematically progressing through structural analysis, chemical synthesis, and a multi-tiered validation workflow, researchers can generate the critical data needed to assess its potential. This framework, combining detailed protocols with a clear decision-making matrix, is designed to empower drug discovery professionals to rationally explore new chemical space in the exciting and rapidly advancing field of targeted protein degradation.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [2][3][4]

-

LifeSensors. (n.d.). PROTAC Ternary Complex Formation Assays. LifeSensors. [15]

-

ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep. [5]

-

Gasser, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry, 65(15), 10281-10301. [10][14]

-

BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences. []

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [2]

-

Gasser, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Publications. [10]

-

Gasser, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC. [11]

-

Dong, J., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(23), 7226.

-

Promega Corporation. (n.d.). Ternary Complex Formation. Promega. [12]

-

Domainex. (n.d.). Ternary Complex Formation Assays. Domainex. [16]

-

MedChemExpress. (n.d.). m-PEG-acrylate (MW 2000). MedChemExpress. [17]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [4]

-

Shcherbakov, D., & Varfolomeev, E. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [6]

-

BenchChem. (2025). A Comparative Guide to the Validation of PROTAC-Mediated Protein Degradation Using Western Blot. BenchChem. [13]

-

AstraZeneca. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. [18]

-

MedChemExpress. (n.d.). Acrylate-PEG-OH (MW 5000). MedChemExpress. [19]

-

LifeSensors. (n.d.). PROTAC® Degradation Assays. LifeSensors. [20]

-

ScienceOpen. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [21]

-

Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [1]

-

LabSolu. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. LabSolu. [22]

-

Signal Transduction and Targeted Therapy. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Nature. [23]

-

United States Biological. (n.d.). Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate - Data Sheet. United States Biological. [9]

-

Fisher Scientific. (n.d.). eMolecules Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. Fisher Scientific. [24]

-

MilliporeSigma. (n.d.). Sigma-Aldrich Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. MilliporeSigma.

-

MilliporeSigma. (n.d.). Sigma-Aldrich Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. MilliporeSigma.

-

ChemRxiv. (2023). Design, Synthesis, and Biological Evaluation of the First PROTACs for the METTL3-14 Complex. ChemRxiv. [7]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. chemrxiv.org [chemrxiv.org]

- 9. usbio.net [usbio.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ternary Complex Formation [worldwide.promega.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lifesensors.com [lifesensors.com]

- 16. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 17. medchemexpress.com [medchemexpress.com]

- 18. books.rsc.org [books.rsc.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. lifesensors.com [lifesensors.com]

- 21. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]

- 22. labsolu.ca [labsolu.ca]

- 23. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. eMolecules Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate | 1171919-91-7 | Fisher Scientific [fishersci.com]

"Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate" literature review

An In-depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Introduction

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is a substituted pyridine derivative featuring an acrylate functional group. With the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol , this compound represents a versatile heterocyclic building block in organic synthesis.[1][2] The confluence of the electron-rich dimethoxypyridine core and the reactive acrylate moiety makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The pyridine ring is a common scaffold in numerous pharmaceuticals, while the acrylate group serves as a key functional handle for various chemical transformations, including polymerization and Michael additions.[3][4] This guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, offering field-proven insights for its utilization in research and development.

Physicochemical Properties

A summary of the key properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is provided below. These properties are essential for its handling, characterization, and application in experimental workflows.

| Property | Value | Source |

| CAS Number | 1171919-91-7 | [1] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | -20°C | [1] |

| SMILES String | COC(=O)\C=C\c1cnc(OC)c(OC)c1 | |

| InChI Key | OTNZBEPTBKZVIJ-SNAWJCMRSA-N |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate can be approached through several established carbon-carbon bond-forming reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most logical and industrially relevant synthetic strategies are the Mizoroki-Heck reaction and the Wittig reaction.

Synthesis via Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[5][6] This is arguably the most direct route, involving the coupling of 3-halo-5,6-dimethoxypyridine with methyl acrylate.

Rationale: This method is highly efficient for forming C(sp²)-C(sp²) bonds. The use of a palladium catalyst allows the reaction to proceed under relatively mild conditions with high functional group tolerance.[5][7] The reaction typically favors the formation of the trans-alkene, which is often the thermodynamically more stable isomer.[6]

Caption: General workflow for the Heck reaction synthesis.